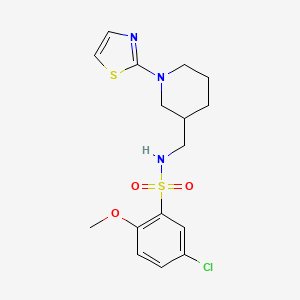

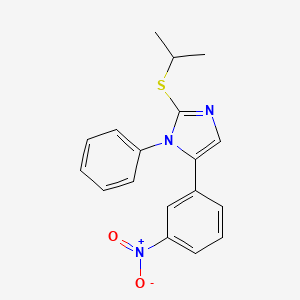

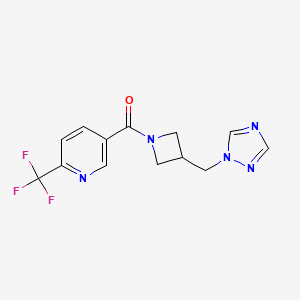

![molecular formula C17H20FN3O B2653434 N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide CAS No. 1281086-38-1](/img/structure/B2653434.png)

N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom . The compound also has an ethyl(2-methylphenyl)amino group and a fluorine atom attached to the pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorine atom, and the attachment of the ethyl(2-methylphenyl)amino group . Specific methods for the synthesis of fluoropyridines are discussed in the literature .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the fluorine atom, and the ethyl(2-methylphenyl)amino group would all contribute to its structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorine atom, and the ethyl(2-methylphenyl)amino group . Fluoropyridines are generally less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, solubility, and stability .Scientific Research Applications

Antibacterial Agents

Research into pyridonecarboxylic acids and their analogs, such as described by Egawa et al. (1984), showcases the synthesis and antibacterial activity of compounds with complex structures, potentially offering a framework for exploring the antibacterial properties of N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide (Egawa et al., 1984).

Cancer Research

In cancer research, compounds like those studied by Deady et al. (2005), which involve carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrate potent cytotoxicity against cancer cells, suggesting a potential avenue for the application of our target compound in oncology (Deady et al., 2005).

Neurological Imaging

García et al. (2014) explored carboxamides as analogs of WAY100635 for PET tracers of serotonin 5-HT(1A) receptors. This suggests the potential utility of N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide in the development of imaging agents for neurological disorders (García et al., 2014).

Radioprotection

Vasil'eva and Rozhkov (1992) investigated fluorine-containing amides with sulfinate or sulfoxide groups for their radioprotective activity. The structural similarity suggests potential research into the radioprotective properties of the target compound (Vasil'eva & Rozhkov, 1992).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(N-ethyl-2-methylanilino)ethyl]-2-fluoropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O/c1-3-21(15-7-5-4-6-13(15)2)11-10-20-17(22)14-8-9-19-16(18)12-14/h4-9,12H,3,10-11H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHIEEWRZKAHMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)C1=CC(=NC=C1)F)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

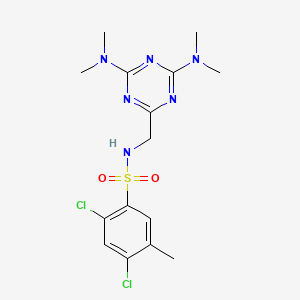

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)

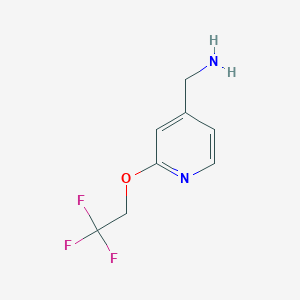

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

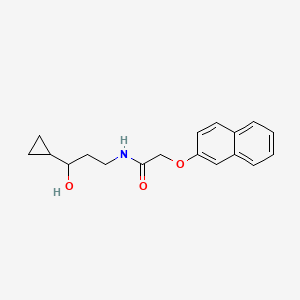

![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)

![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)

![5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2653362.png)